molecular formula C27H34N2O10 B1196190 3-Dihydrocadambine CAS No. 54483-84-0

3-Dihydrocadambine

Cat. No. B1196190
CAS RN: 54483-84-0
M. Wt: 546.6 g/mol
InChI Key: HNZGKRAKJFZQAY-SBAWYOAKSA-N
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Description

3-Dihydrocadambine is a natural product isolated from the heartwood of the cadamba Anthocephalus . It is a monoterpenoid gluco-indole alkaloid . The molecular formula of this compound is C27H34N2O10 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and stereocenters . It contains a pyrano[4’‘,3’‘:4’,5’]azepino[1’,2’:1,2]pyrido[3,4-b]indole core .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 546.57 . The boiling point is predicted to be 802.9±65.0 °C and the density is predicted to be 1.56±0.1 g/cm3 .

Scientific Research Applications

  • Hypotensive and Anti-hypertensive Effects : 3α-Dihydrocadambine demonstrated dose-dependent hypotensive and anti-hypertensive effects in both anesthetized normotensive rats and conscious spontaneously hypertensive rats. Its activity was stronger and longer-lasting than that of rhynchophylline, a known compound with similar effects. Additionally, in anesthetized dogs, 3α-Dihydrocadambine caused dilation of major arteries without significantly affecting coronary arteries (Aisaka et al., 1985).

  • Transformation into Other Compounds : Research on Nauclea cadamba, a plant from Thailand, found that 3α-Dihydrocadambine could be transformed into 16-carbomethoxynaufoline, an indolopyridine alkaloid, through treatment with beta-glucosidase. This transformation also produced an unusually rearranged compound (Takayama et al., 2003).

  • Corrosion Inhibition : In a study focusing on corrosion science, the alkaloids from Neolamarckia cadamba, including 3β-isodihydrocadambine, were shown to be effective corrosion inhibitors for mild steel in acidic media. These alkaloids acted as mixed type inhibitors and were considered eco-friendly options (Raja et al., 2013).

  • Antioxidant and Antiproliferative Potential : A study on Anthocephalus cadamba leaves highlighted the potential of its alkaloids, including dihydrocadambine, against oxidative stress and cancer. The alkaloids demonstrated significant antioxidant activity and inhibited the growth of certain cancer cell lines (Chandel et al., 2017).

Mechanism of Action

3-Dihydrocadambine has been shown to have dose-dependent hypotensive and antihypertensive effects in anesthetized normal and spontaneously hypertensive rats . The exact mechanism of action is not clearly understood.

properties

IUPAC Name

methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGKRAKJFZQAY-SBAWYOAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969664
Record name Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54483-84-0
Record name 3α-Dihydrocadambine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54483-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dihydrocadambine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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